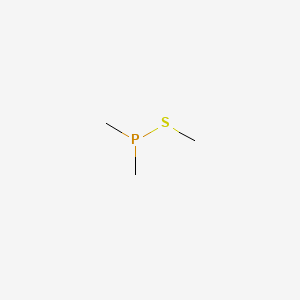
Dimethyl methylthiophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methylthiophosphine is an organophosphorus compound known for its unique chemical properties and applications It is a colorless liquid that is soluble in polar organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl methylthiophosphine can be synthesized through several methods. One common approach involves the reaction of chloromethylphosphine with methanol or water. The reaction proceeds as follows: [ \text{Me}_2\text{PCl} + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl} ] Alternatively, methanol can be used instead of water, producing methyl chloride as a by-product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chloromethylphosphine and methanol under controlled conditions. The reaction is carried out in a reactor with appropriate temperature and pressure settings to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl methylthiophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl methylphosphonate.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: Dimethyl methylphosphonate.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Dimethyl methylthiophosphine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: It serves as a reagent in biochemical assays and studies involving phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl methylthiophosphine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The pathways involved in its reactions often include nucleophilic substitution and oxidation-reduction processes.
Comparison with Similar Compounds
Dimethylphosphine oxide: Another organophosphorus compound with similar properties but different reactivity.
Diphenylphosphine oxide: A related compound that is often used in similar applications but has different physical and chemical characteristics.
Uniqueness: Dimethyl methylthiophosphine is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
35449-60-6 |
|---|---|
Molecular Formula |
C3H9PS |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
dimethyl(methylsulfanyl)phosphane |
InChI |
InChI=1S/C3H9PS/c1-4(2)5-3/h1-3H3 |
InChI Key |
AKFJQWXHNHQWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


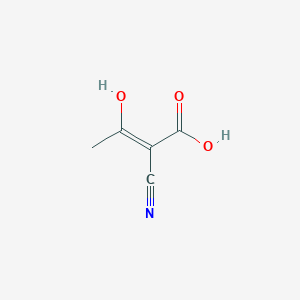
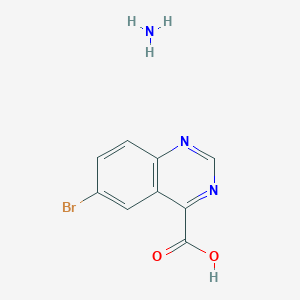
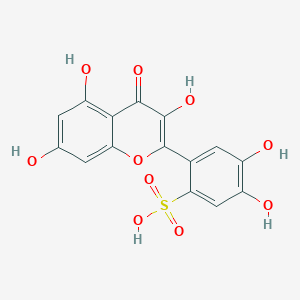
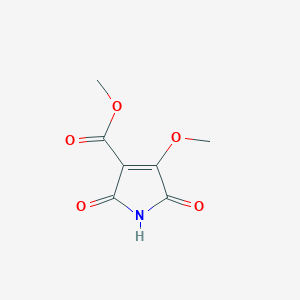
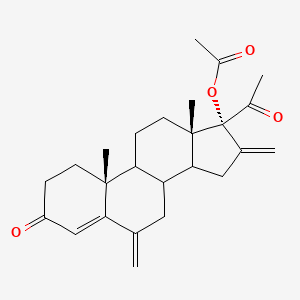
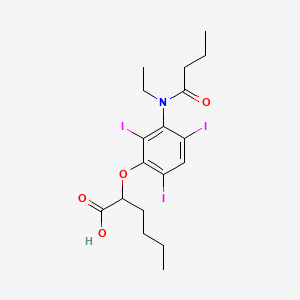
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
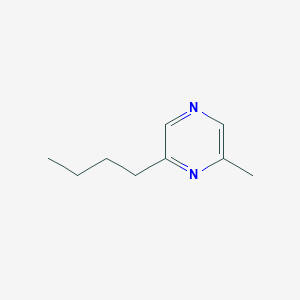
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

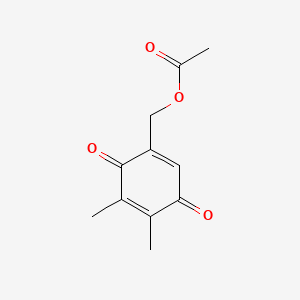


![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
